(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine, also known by its CAS number 876316-38-0, is a nitrogen-containing organic compound characterized by a pyridine ring substituted with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its pharmacological properties. It is synthesized through specific chemical reactions involving pyridine derivatives and amines.
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine belongs to the class of amines and pyridine derivatives. It is classified as an organic compound due to its carbon-based structure, which includes both aromatic and aliphatic components.
The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves two main steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhance yield, and ensure high purity of the final product through advanced purification techniques like chromatography.
The molecular formula for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is with a molecular weight of 177.25 g/mol. The structure features a pyridine ring at the 2-position with a pyrrolidine group attached at the 4-position, which contributes to its unique chemical properties.
Key structural data includes:
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions:
The reactions typically require specific conditions, including solvent choice and temperature control, to optimize yields and selectivity.
The mechanism of action for (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with biological targets such as receptors or enzymes. The pyridine ring engages in π–π interactions with aromatic residues in proteins, while the pyrrolidine group forms hydrogen bonds with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects.
Some relevant physical properties include:
The compound exhibits basicity due to the presence of nitrogen atoms in both the pyridine and pyrrolidine groups, which can participate in protonation reactions under acidic conditions . Its solubility characteristics are not extensively documented but are expected to be influenced by its polar functional groups.
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine has potential applications in various scientific fields:
Pyrrolidine and pyridine represent structurally distinct yet complementary nitrogen heterocycles with established roles in medicinal chemistry. The pyrrolidine ring, a saturated five-membered scaffold, contributes significant three-dimensional character due to sp³-hybridized carbons and inherent pseudorotation dynamics. This non-planarity enables comprehensive exploration of pharmacophore space, enhancing receptor binding complementarity. Crucially, pyrrolidine exhibits favorable physicochemical properties compared to aromatic counterparts: increased solubility (LogS = 0.854 vs. pyrrole's -0.175), moderate lipophilicity (LogP = 0.459), and enhanced hydrogen-bonding capacity (pKBHX = 2.59) as quantified in Table 1 [1]. These attributes translate to improved bioavailability and ADMET profiles.
Simultaneously, the pyridine moiety provides a hydrogen bond-accepting platform with aromatic character for cation-π or stacking interactions. When functionalized at the 2-position with an aminomethyl group, it mimics neurotransmitter pharmacophores prevalent in central nervous system (CNS) therapeutics. The strategic fusion of these systems creates a hybrid scaffold where pyrrolidine's aliphatic nitrogen connects the rings, establishing a conformationally constrained tertiary amine capable of electrostatic interactions. This structural duality enables engagement with diverse biological targets, from kinases to GPCRs. Notably, FDA-approved drugs containing pyrrolidine exceed 37, while pyridine features in numerous anticancer and antimicrobial agents, validating their therapeutic relevance [1] [2] [3].
Table 1: Comparative Physicochemical Properties of Key Heterocycles [1]
| Property | Pyrrolidine | Pyridine | Cyclopentane |
|---|---|---|---|
| Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
| LogP | 0.459 | 0.750 | 3.000 |
| LogS | 0.854 | -0.175 | -2.642 |
| Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
| H-Bond Acceptor Count | 1.5 | 0.5 | 0 |
| H-Bond Donor Count | 1.0 | 1.0 | 0 |
| pKBHX (H-bond basicity) | 2.59 | 0.15 | 0 |
The shift toward sp³-enriched architectures represents a paradigm change in drug design, driven by analyses correlating molecular complexity with clinical success. Pyrrolidine exemplifies this trend, offering four potential stereogenic centers that enable precise spatial orientation of substituents. This stereochemical richness is critical for targeting enantioselective proteins, as mandated by FDA guidelines on chiral therapeutics [1]. The Fsp³ parameter (fraction of sp³-hybridized carbons) directly influences physicochemical behavior: higher Fsp³ correlates with reduced crystallization tendency, enhanced aqueous solubility, and improved pharmacokinetic profiles. Pyrrolidine-containing compounds exhibit Fsp³ values (~0.40) significantly exceeding flat heteroaromatics, facilitating "escape from flatland" – a strategy to overcome the bioavailability limitations of planar scaffolds [1] [7].
The (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine scaffold embodies this principle through its non-planar conformation. The pyrrolidine ring adopts multiple puckered states, enabling adaptive binding to biological targets inaccessible to rigid frameworks. This three-dimensionality expands molecular coverage by presenting substituents in diverse vectors. Additionally, the saturated nature reduces metabolic vulnerability compared to electron-rich aromatics, potentially extending half-life. Statistical analyses reveal that 70% of natural product scaffolds are non-planar, underscoring evolutionary optimization for biological engagement – a property now strategically emulated in synthetic drug candidates like this hybrid molecule [1] [7].
Bicyclic amine frameworks have historically underpinned breakthroughs in neuropharmacology and cardiovascular therapy. While (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is monocyclic, its design principles extend from conformational restriction strategies proven in bicyclic pyrrolidines like those in telaprevir (Fig. 1). These constrained systems reduce the entropic penalty of binding by pre-organizing the molecule into bioactive conformations, significantly enhancing potency [7]. Piperidine derivatives demonstrate analogous applications: drugs like donepezil (acetylcholinesterase inhibitor for Alzheimer's) and risperidone (antipsychotic) leverage the basic amine for target engagement, mirroring the pharmacological potential of our compound's methanamine group [6].
Fig. 1: Evolution of Bicyclic Pyrrolidine in Telaprevir Development [7]
1. Initial Peptide Inhibitor: Extended substrate-binding conformation2. Covalent Inhibitor: Introduction of reversible aldehyde warhead3. α-Ketoamide Optimization: Enhanced ionic interactions and half-life4. Bicyclic Pyrrolidine Incorporation: Conformational restraint improving binding affinityThe progression toward hybrid heterocycles represents a natural evolution from early monocyclic drugs. Compounds structurally related to (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine exploit synergistic interactions between ring systems: the pyridine acts as a bioisostere for phenyl rings with superior pharmacokinetics, while the pyrrolidine nitrogen serves as a metabolically stable hydrogen bond acceptor/donor compared to acyclic amines. Historical CNS agents demonstrate that such bifunctional amines modulate diverse receptors – from serotonin to dopamine systems – suggesting similar potential for this scaffold [6] [7].
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5